methyl 6-ethoxy-1H-indole-5-carboxylate
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Overview
Description
Methyl 6-ethoxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of methyl 6-ethoxy-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst . Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.
Chemical Reactions Analysis
Methyl 6-ethoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Methyl 6-ethoxy-1H-indole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-ethoxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 6-ethoxy-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
Methyl indole-5-carboxylate: Similar in structure but lacks the ethoxy group, which may influence its reactivity and biological activity.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 6-ethoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-7-10-8(4-5-13-10)6-9(11)12(14)15-2/h4-7,13H,3H2,1-2H3 |
InChI Key |
WJUDGJWPJJYRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=CNC2=C1)C(=O)OC |
Origin of Product |
United States |
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